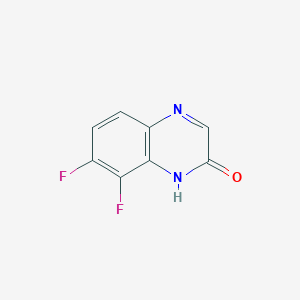

7,8-Difluoroquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-difluoro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-4-1-2-5-8(7(4)10)12-6(13)3-11-5/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWCIWWHQLOLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=CC(=O)N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7,8 Difluoroquinoxalin 2 1h One and Its Derivatives

Regioselective Synthesis of 7,8-Difluoroquinoxalin-2(1H)-one

The primary route to the quinoxalin-2(1H)-one scaffold involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov The regioselectivity of this reaction is a critical consideration when using unsymmetrically substituted diamines like 3,4-difluorobenzene-1,2-diamine (B141826).

Condensation Reactions with 3,4-Difluorobenzene-1,2-diamine and α-Keto Esters/Acids

The synthesis of quinoxalin-2(1H)-ones is classically achieved through the condensation of o-phenylenediamines with α-keto esters or α-keto acids. organic-chemistry.org In the case of 7,8-difluoroquinoxalin-2(1H)-one, this involves the reaction of 3,4-difluorobenzene-1,2-diamine with a suitable α-keto ester, such as ethyl pyruvate (B1213749) or glyoxylic acid. This reaction can be catalyzed by various systems, including acids or, in some modern approaches, even under catalyst-free conditions in environmentally benign solvents like water. organic-chemistry.org The general transformation involves the initial formation of an imine between one of the amino groups of the diamine and a carbonyl group of the α-keto compound, followed by an intramolecular cyclization and subsequent dehydration to afford the quinoxalinone ring system.

Control and Optimization of Regioselectivity in Cyclocondensation Reactions

When employing an unsymmetrically substituted diamine such as 3,4-difluorobenzene-1,2-diamine, the cyclocondensation reaction can potentially yield two regioisomers: 7,8-difluoroquinoxalin-2(1H)-one and 6,7-difluoroquinoxalin-2(1H)-one. The control of regioselectivity is therefore paramount. Studies on related systems have shown that the reaction conditions, particularly the nature of the catalyst and solvent, can significantly influence the isomeric ratio. For instance, the use of specific acid catalysts can favor the formation of one regioisomer over the other. The relative nucleophilicity of the two amino groups in 3,4-difluorobenzene-1,2-diamine, which is influenced by the electronic effects of the fluorine substituents, plays a crucial role in determining the initial site of condensation and thus the final product distribution. While detailed studies specifically on the regioselective synthesis of 7,8-difluoroquinoxalin-2(1H)-one are not extensively reported, research on other substituted o-phenylenediamines indicates that careful optimization of reaction parameters is a viable strategy to achieve high regioselectivity.

Synthesis of Difluoroquinoxaline 1,4-Dioxide Precursors and Related Structures

Quinoxaline (B1680401) 1,4-dioxides are important precursors and analogues of quinoxalinones, often exhibiting significant biological activity themselves. The Beirut reaction is a cornerstone in the synthesis of these N-oxide derivatives.

Beirut Reaction for 6,7-Difluoroquinoxaline (B3116332) 1,4-Dioxides

The Beirut reaction, first described by Haddadin and Issidorides, involves the cycloaddition of a benzofuroxan (B160326) (a benzofurazan (B1196253) oxide) with an enamine, enolate, or other active methylene (B1212753) compound to produce quinoxaline-N,N'-dioxides. researchgate.netnih.gov The synthesis of 6,7-difluoroquinoxaline 1,4-dioxides employs 5,6-difluorobenzofuroxan as the starting material. The generally accepted mechanism proceeds through the nucleophilic attack of an enolate ion on one of the electrophilic nitrogen atoms of the benzofuroxan. researchgate.net This is followed by a ring-closure condensation and subsequent elimination of water to yield the quinoxaline 1,4-dioxide core. researchgate.netyoutube.com For instance, the reaction of 5,6-difluorobenzofuroxan with various β-dicarbonyl compounds in the presence of a base like triethylamine (B128534) or piperidine (B6355638) leads to the corresponding 6,7-difluoroquinoxaline 1,4-dioxide derivatives. researchgate.net

Advanced Fluorination Strategies for Quinoxalin-2(1H)-ones

The direct introduction of fluorine atoms onto a pre-formed quinoxalin-2(1H)-one scaffold represents an alternative and potentially more efficient synthetic route. Transition-metal-catalyzed C-H fluorination is an area of intense research, offering novel pathways to fluorinated heterocycles.

Transition-Metal-Catalyzed Fluorination Approaches

While direct transition-metal-catalyzed C-H fluorination of the quinoxalin-2(1H)-one ring system is still an emerging field, the principles of such transformations have been established for other aromatic compounds. nih.gov These reactions typically involve a palladium, copper, or rhodium catalyst that facilitates the cleavage of a C-H bond and the subsequent formation of a C-F bond using a fluoride (B91410) source. rsc.orgnih.govnih.gov For the specific case of quinoxalin-2(1H)-ones, research has more commonly focused on the C-H functionalization at the C3 position with various non-fluorine-containing groups. researchgate.net However, the development of late-stage fluorination methods is a highly sought-after goal in medicinal chemistry. One reported strategy involves the use of Selectfluor®, a popular electrophilic fluorine source, in a direct C-H fluorination/heteroarylation of oxindoles with quinoxalin-2(1H)-ones, showcasing the potential for direct fluorination in this class of compounds. The application of palladium catalysts, which have been successful in the fluorination of other aryl systems, holds promise for the direct synthesis of fluorinated quinoxalinones like the 7,8-difluoro derivative from its non-fluorinated precursor. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type | Section |

| 3,4-Difluorobenzene-1,2-diamine | α-Keto Ester/Acid | 7,8-Difluoroquinoxalin-2(1H)-one | Condensation | 2.1.1 |

| 5,6-Difluorobenzofuroxan | Active Methylene Compound | 6,7-Difluoroquinoxaline 1,4-Dioxide | Beirut Reaction | 2.2.1 |

| Quinoxalin-2(1H)-one | Fluorinating Agent | Fluorinated Quinoxalin-2(1H)-one | Transition-Metal-Catalyzed Fluorination | 2.3.1 |

Photoredox-Catalyzed Fluoroalkylation and Difluoromethylation

Visible-light photoredox catalysis has revolutionized the synthesis of complex organic molecules by enabling radical-mediated transformations under mild conditions. This approach has been successfully applied to the C-H fluoroalkylation and difluoromethylation of quinoxalin-2(1H)-ones.

One notable method involves the direct C(sp²)–H fluoroalkylation of quinoxalin-2(1H)-ones using (fluoroalkyl)triphenylphosphonium salts and alkenes. rsc.org This photoredox-catalyzed reaction provides a practical route to a variety of fluoroalkyl-containing quinoxalin-2(1H)-ones with good reaction efficiency and broad functional group tolerance. rsc.org Both difluoromethyl and monofluoroalkyl triphenylphosphonium salts serve as effective precursors for the corresponding fluoroalkyl radicals through a single electron transfer process. rsc.org

For the specific introduction of a difluoromethyl group, a visible-light-induced direct C-H difluoromethylation of quinoxalin-2(1H)-ones has been developed. researchgate.net This method employs the readily accessible and inexpensive reagent [bis(difluoroacetoxy)iodo]benzene as the difluoromethyl source. researchgate.net A key advantage of this protocol is that it proceeds under catalyst-free conditions, offering a practical and alternative strategy for synthesizing C3-difluoromethylated quinoxalin-2(1H)-ones. researchgate.net The reaction is believed to proceed via a radical mechanism initiated by the visible light irradiation. researchgate.net

The scope of these photoredox-catalyzed reactions is broad, tolerating various substituents on the quinoxalinone nitrogen atom, including alkyl, aryl, and unsaturated groups. researchgate.net These methods represent a significant advancement in the late-stage functionalization of quinoxalinone scaffolds.

| Entry | Substrate | Fluoroalkyl Source | Product | Yield (%) | Reference |

| 1 | N-Methylquinoxalin-2(1H)-one | Ph₃P⁺CF₂H Br⁻ / Alkene | N-Methyl-3-(fluoroalkyl)quinoxalin-2(1H)-one | Varies | rsc.org |

| 2 | N-Phenylquinoxalin-2(1H)-one | PhI(OCOCF₂H)₂ | N-Phenyl-3-(difluoromethyl)quinoxalin-2(1H)-one | 75 | researchgate.net |

| 3 | N-Benzylquinoxalin-2(1H)-one | PhI(OCOCF₂H)₂ | N-Benzyl-3-(difluoromethyl)quinoxalin-2(1H)-one | 82 | researchgate.net |

Electrophilic Fluorination with Reagents such as Selectfluor

Electrophilic fluorination is a cornerstone of modern organofluorine chemistry. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the introduction of fluorine atoms onto nucleophilic substrates. In the context of quinoxalinones, Selectfluor has been employed for direct C-H fluorination.

An efficient strategy for the direct C–H fluorination and heteroarylation of oxindoles at the C-3 position utilizes quinoxalin-2(1H)-ones in a radical coupling reaction mediated by Selectfluor. In this process, Selectfluor acts as both an oxidant and a fluorine source, highlighting its versatility. This methodology provides a viable route to 3-heteroaryl 3-fluorooxindoles in moderate to excellent yields.

Furthermore, Selectfluor can mediate the regioselective C-3 functionalization of quinoxalin-2(1H)-ones with various nucleophiles, including alcohols and amines, through an oxidative coupling mechanism. This metal- and photocatalyst-free method is believed to proceed via a radical pathway and offers a broad substrate scope under mild conditions.

| Entry | Substrate 1 | Substrate 2 | Reagent | Product Type | Yield (%) | Reference |

| 1 | Oxindole | Quinoxalin-2(1H)-one | Selectfluor | 3-Fluoro-3-(quinoxalin-2-on-3-yl)oxindole | 60-85 | |

| 2 | Quinoxalin-2(1H)-one | Methanol | Selectfluor | 3-Methoxyquinoxalin-2(1H)-one | 95 | |

| 3 | Quinoxalin-2(1H)-one | Aniline | Selectfluor | 3-(Phenylamino)quinoxalin-2(1H)-one | 77 |

Regioselective C3–H Difluoroacetylation of Quinoxalinones

While direct C3-H difluoroacetylation of quinoxalinones is a developing area, a closely related and highly relevant strategy involves the late-stage C–H trifluoroacetylation using masked trifluoroacyl reagents. rsc.org This approach provides trifluoroacetylated quinoxaline-2(1H)-ones under metal-, catalyst-, and light-free conditions. rsc.org The simplicity of the experimental process and its suitability for gram-scale synthesis make it a valuable method for introducing a trifluoroacetyl group, a key pharmacophore, into the quinoxalinone scaffold. rsc.org This methodology's principles could potentially be adapted for difluoroacetylation with appropriate masked difluoroacyl reagents.

Construction of Substituted 7,8-Difluoroquinoxalin-2(1H)-one Derivatives

The presence of two fluorine atoms on the benzene (B151609) ring of 7,8-difluoroquinoxalin-2(1H)-one opens up avenues for further derivatization through nucleophilic aromatic substitution (SNA_r_), allowing for the introduction of a wide range of substituents.

Nucleophilic Aromatic Substitution of Fluorine Atoms

The electron-withdrawing nature of the quinoxalinone core and the fluorine atoms themselves activates the benzene ring for nucleophilic attack, facilitating the displacement of one or both fluorine atoms by various nucleophiles.

The reaction of difluoroquinoxalinone derivatives with nitrogen-containing nucleophiles such as amines and piperazines is a common strategy for synthesizing new derivatives. For instance, heating 6,7-difluoro-3-(1H-indol-3-yl)quinoxalin-2(1H)-ones with N-methylpiperazine leads to the selective substitution of the fluorine atom at the 7-position, yielding the corresponding 7-(4-methylpiperazin-1-yl) derivatives. researchgate.net This regioselectivity is influenced by the electronic and steric environment of the fluorine atoms. While this example is for the 6,7-difluoro isomer, similar reactivity is expected for the 7,8-difluoro analogue, providing access to a diverse range of amino-substituted quinoxalinones.

| Entry | Substrate | Nucleophile | Product | Yield (%) | Reference |

| 1 | 6,7-Difluoro-3-(1H-indol-3-yl)quinoxalin-2(1H)-one | N-Methylpiperazine | 3-(1H-Indol-3-yl)-7-(4-methylpiperazin-1-yl)-6-fluoroquinoxalin-2(1H)-one | High | researchgate.net |

Carbon-centered nucleophiles can also be employed in the derivatization of difluoroquinoxalinones. The reaction of 6,7-difluoroquinoxalin-2-one with C-nucleophiles such as indoles, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one upon heating in acetic acid results in the substitution of a hydrogen atom in the heterocyclic pyrazine (B50134) ring, specifically at the C3 position. researchgate.net This demonstrates a different mode of reactivity where the C-nucleophile attacks the pyrazinone ring rather than displacing a fluorine atom on the benzene ring. researchgate.net This reaction pathway highlights the tunable reactivity of the quinoxalinone scaffold based on the choice of nucleophile and reaction conditions.

| Entry | Substrate | Nucleophile | Product | Yield (%) | Reference |

| 1 | 6,7-Difluoroquinoxalin-2-one | Indole | 6,7-Difluoro-3-(1H-indol-3-yl)quinoxalin-2(1H)-one | 65 | researchgate.net |

| 2 | 6,7-Difluoroquinoxalin-2-one | 5,5-Dimethylcyclohexane-1,3-dione | 3-(4,4-Dimethyl-2,6-dioxocyclohexyl)-6,7-difluoroquinoxalin-2(1H)-one | 70 | researchgate.net |

| 3 | 6,7-Difluoroquinoxalin-2-one | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | 6,7-Difluoro-3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)quinoxalin-2(1H)-one | 75 | researchgate.net |

Reactions with Oxygen-Centered Nucleophiles (e.g., Resorcinol (B1680541), Pyrogallol)

Research has demonstrated that halo-substituted quinoxalin-2(1H)-ones can react with phenolic compounds like resorcinol and pyrogallol (B1678534). For instance, studies involving 6,7-difluoroquinoxalin-2-one have shown that it reacts upon heating with resorcinol and pyrogallol in acetic acid. researchgate.net This reaction results in the substitution of a hydrogen atom in the heterocyclic pyrazine ring, yielding products such as 6,7-difluoro-3-(2,4-dihydroxyphenyl)quinoxalin-2(1H)-one and its corresponding 2,3,4-trihydroxyphenyl analog. researchgate.net

These transformations typically proceed via an acid-catalyzed mechanism where the nucleophilic phenol (B47542) attacks the electron-deficient pyrazine ring of the quinoxalinone. The presence of fluorine atoms on the benzene ring is intended to modulate the electronic properties of the final molecule. In related reactions, heating halo-quinoxalinones with N-methylpiperazine can lead to the substitution of a fluorine atom on the benzene ring, demonstrating that the reaction site can be controlled based on the nucleophile and conditions. researchgate.net

| Quinoxalinone Reactant | Nucleophile | Resulting Product Structure | Reference |

|---|---|---|---|

| 6,7-Difluoroquinoxalin-2-one | Resorcinol | Product of hydrogen substitution in the heterocyclic fragment | researchgate.net |

| 6,7-Difluoroquinoxalin-2-one | Pyrogallol | Product of hydrogen substitution in the heterocyclic fragment | researchgate.net |

Direct C–H Functionalization of Quinoxalin-2(1H)-one Scaffolds

Direct C–H functionalization has become a preferred, atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org The C3 position of quinoxalin-2(1H)-ones is particularly susceptible to this type of modification, allowing for the introduction of a wide array of functional groups. researchgate.netrsc.orgnih.gov

C3-Functionalization Strategies (e.g., Alkylation, Alkoxylation, Phosphonation, Sulfonylation)

A variety of methods have been developed for the direct functionalization of the C3 position of quinoxalin-2(1H)-ones.

Alkylation : C3-alkylation can be achieved through several means, often involving radical intermediates. One approach uses Katritzky salts derived from abundant and inexpensive alkyl amines as alkylating agents under visible-light photoredox catalysis. rsc.orgresearchgate.net Another metal- and photocatalyst-free method employs alkanes directly, using trifluoroacetic acid as a hydrogen atom transfer reagent under visible light. rsc.org Additionally, catalyst-free methods using alkyl-NHP-esters as alkyl radical donors have been developed. nih.gov

Alkoxylation : Direct C3-alkoxylation has been accomplished via a cross-dehydrogenative coupling of quinoxalin-2(1H)-ones with primary or secondary alcohols. organic-chemistry.org This reaction can be performed under catalyst-free conditions using an oxidant like PhI(OTFA)2. organic-chemistry.org

Phosphonation : The introduction of a phosphonate (B1237965) group at the C3 position can be performed under transition-metal-free conditions. nih.govresearchgate.net This direct C-H bond phosphonation reacts quinoxalin-2(1H)-ones with H-phosphonates, H-phosphinates, or H-phosphine oxides, offering a practical and environmentally friendly route to heteroaryl phosphonates. nih.gov

Sulfonylation/Sulfonamidation : The direct introduction of sulfur-containing functional groups has been achieved. A copper-catalyzed method allows for the C3-sulfonamidation of quinoxalin-2(1H)-ones using sulfonamides, with ammonium (B1175870) persulfate as the oxidant. nih.gov

| Functionalization | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Alkylation | Katritzky salts, Eosin-Y, visible light | Transition metal-free, photoredox catalysis | rsc.org |

| Alkylation | Alkanes, Trifluoroacetic acid, visible light, air | Metal- and photocatalyst-free | rsc.org |

| Alkoxylation | Alcohols, PhI(OTFA)2 (oxidant) | Catalyst-free, cross-dehydrogenative coupling | organic-chemistry.org |

| Phosphonation | H-phosphonates / H-phosphinates / H-phosphine oxides | Transition-metal-free, atom economical | nih.gov |

| Sulfonamidation | Sulfonamides, Cu catalyst, (NH4)2S2O8 | Copper-catalyzed C-H functionalization | nih.gov |

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) is a powerful strategy that forms a bond between two C–H or X–H bonds, typically with the aid of an oxidant. This approach has been applied to the C3-functionalization of quinoxalin-2(1H)-ones.

Visible-light-induced CDC reactions have been developed for the C(sp²)–H amination of quinoxalinones with aliphatic amines. acs.org This metal-free reaction proceeds at room temperature in the air without any external oxidant. acs.org Similarly, a C(sp²)–H/O–H cross-dehydrogenative coupling between quinoxalin-2(1H)-ones and alcohols has been achieved using visible-light photoredox catalysis with air as the oxidant. cjcatal.com C-N cross-dehydrogenative coupling has also been demonstrated under visible light, facilitated by an acid catalyst, to couple quinoxalin-2(1H)-ones with partners like carbazoles and azoles. researchgate.net

Palladium-Catalyzed Coupling Reactions for Substituted Quinoxaline Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C and C-heteroatom bonds. These methods are highly effective for functionalizing halo-quinoxalines.

Reactions like the Sonogashira, Suzuki, and other palladium-catalyzed couplings are used to introduce a variety of substituents onto the quinoxaline core. The Sonogashira coupling, for instance, has been used to couple terminal alkynes with halo-quinoxalines, such as 2-(4-bromophenyl)quinoxaline, to create alkyne-substituted derivatives. jcsp.org.pk The Suzuki coupling is also widely employed, reacting bromo-substituted quinazolines with boronic esters in the presence of a palladium catalyst like Pd(dppf)Cl2 to form C-C bonds. mdpi.com These reactions provide an effective route to complex, functionalized quinoxaline and quinazoline (B50416) structures. jcsp.org.pkmdpi.com Palladium catalysis has also enabled novel reductive annulation reactions, for example, between catechols and nitroarylamines, to directly access new quinoxaline derivatives. rsc.org

It is important to note that while these methods are powerful for functionalizing positions with chlorine, bromine, or iodine, the C-F bonds present in a molecule like 7,8-difluoroquinoxalin-2(1H)-one are significantly more stable and less reactive under typical palladium-catalyzed conditions. Therefore, these fluorine atoms often serve as stable substituents that modulate the final product's properties rather than acting as coupling sites.

| Reaction Type | Substrate Example | Coupling Partner Example | Catalyst System Example | Product Type | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | 2-(4-Bromophenyl)quinoxaline | Terminal alkynes | Palladium catalyst | Alkyne-substituted quinoxalines | jcsp.org.pk |

| Suzuki Coupling | Bromo-substituted quinazolines | Boronic acid pinacol (B44631) ester | Pd(dppf)Cl2, Na2CO3 | Aryl-substituted quinazolines | mdpi.com |

| Reductive Annulation | Catechols | Nitroarylamines | Palladium catalyst | Novel quinoxaline derivatives | rsc.org |

Chemical Reactivity and Transformation of 7,8 Difluoroquinoxalin 2 1h One Systems

Mechanistic Investigations of Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The 7,8-Difluoroquinoxalin-2(1H)-one ring is highly activated for such reactions due to the combined electron-withdrawing effects of the pyrazinone ring and the two fluorine atoms.

The mechanism of SNAr reactions typically proceeds in a stepwise manner involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net Subsequent elimination of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity. For difluoro-substituted systems, the regioselectivity of the initial nucleophilic attack is a critical aspect. While specific mechanistic studies on 7,8-Difluoroquinoxalin-2(1H)-one are not extensively documented, principles derived from related structures, such as dinitroquinazolines and other difluoroarenes, provide valuable insights. nih.govrsc.org

The regioselectivity of nucleophilic attack on unsymmetrical difluoroarenes is often dictated by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. The position that allows for greater delocalization of the negative charge, particularly onto electron-withdrawing groups, is generally favored. In the case of 7,8-Difluoroquinoxalin-2(1H)-one, both the C7 and C8 positions are activated. Theoretical and computational studies on similar heterocyclic systems have been used to predict the most likely site of substitution by comparing the activation energies for the formation of the different possible transition states. nih.gov For instance, in studies of 5,7-dinitroquinazoline-4-one, the regioselective attack of amines was attributed to the stabilization of the transition state through intramolecular hydrogen bonding. rsc.org While not directly applicable, this highlights the subtle factors that can control regioselectivity. In many polyhalogenated heterocyclic systems, the site of substitution can often be predicted by identifying the most electron-deficient carbon atom. nih.gov

The reaction pathway can be either a classical two-step SNAr mechanism or, in some cases, a concerted mechanism (cSNAr), where the bond formation and bond breaking occur in a single transition state. rsc.org The operative mechanism often depends on the nature of the substrate, nucleophile, and leaving group. Given the high activation of the 7,8-difluoroquinoxalinone system, it is probable that it follows the more common stepwise SNAr pathway.

Radical-Type Reactions Involving 7,8-Difluoroquinoxalin-2(1H)-one

In recent years, direct C-H functionalization via radical mechanisms has become a powerful tool in organic synthesis. The quinoxalin-2(1H)-one scaffold is particularly well-suited for these reactions, as the C3-H bond is activated due to the electron-deficient nature of the heterocyclic ring. These reactions provide an efficient route to a wide array of 3-substituted quinoxalin-2(1H)-ones.

Visible-light photoredox catalysis is a common strategy to initiate these transformations. rsc.orgresearchgate.net The general mechanism involves the generation of a radical species, which then undergoes a Giese-type addition to the electron-deficient C3 position of the quinoxalinone ring. The resulting radical intermediate is subsequently oxidized and deprotonated to yield the final product. A variety of radical precursors can be used, allowing for the introduction of alkyl, aryl, and perfluoroalkyl groups. rsc.orgnih.govmdpi.com

These reactions are often characterized by their mild conditions, high functional group tolerance, and efficiency. Many protocols have been developed that operate without the need for transition metals or external photocatalysts, instead relying on the formation of an electron donor-acceptor (EDA) complex between the quinoxalinone and the radical precursor upon irradiation with visible light. mdpi.com

While many studies demonstrate broad substrate scope with respect to the quinoxalinone core, specific data for the 7,8-difluoro derivative is often embedded within larger studies. However, the presence of electron-withdrawing fluorine groups on the benzene (B151609) ring is generally well-tolerated and can even enhance the reactivity of the C3 position towards radical attack by further increasing the electron deficiency of the ring system.

Table 1: Examples of Radical C-H Functionalization of Substituted Quinoxalin-2(1H)-ones (Note: This table represents the general reactivity of the quinoxalinone scaffold. Specific examples for the 7,8-difluoro derivative would be found within the substrate scope of the cited literature.)

| Radical Source | Reaction Type | Typical Conditions | Ref. |

| Arylhydrazines | C3-Arylation | Eosin Y, KI, Visible Light, Air | rsc.org |

| Alkyl Boronic Acids | C3-Alkylation | Electro-oxidative, MeCN/H₂O | rsc.org |

| Perfluoroalkyl Iodides | C3-Perfluoroalkylation | Visible Light, CH₃CN | nih.gov |

| Alkylhydrazines | C3-Alkylation | Visible Light, MeCN, Air | mdpi.com |

Oxidative Transformations of the Quinoxalinone Scaffold

The quinoxalinone scaffold can undergo oxidative transformations, most notably the oxidation of the C3 position to yield quinoxaline-2,3(1H,4H)-dione derivatives. These diones are themselves important pharmacophores and synthetic intermediates.

One approach to this transformation involves the direct oxidation of the quinoxalin-2(1H)-one core. For example, visible-light-induced reactions using hydrogen peroxide as a green oxidant have been shown to produce quinoxaline-2,3(1H,4H)-diones. The reaction pathway is often divergent, where the atmosphere controls the product outcome; an inert atmosphere may favor C-H functionalization, while an oxygen-rich atmosphere can lead to the 2,3-dione.

Alternatively, quinoxaline-2,3(1H,4H)-diones can be synthesized directly via the condensation of the corresponding o-phenylenediamine (B120857) with oxalic acid or its derivatives. The synthesis of 7,8-difluoroquinoxaline-2,3(1H,4H)-dione would proceed from 3,4-difluoro-o-phenylenediamine. While this is a synthetic route to the oxidized scaffold rather than a transformation of the quinoxalinone, it is a primary method for accessing this class of compounds.

There is limited specific literature on more complex oxidative transformations, such as oxidative ring-opening or cleavage, for the 7,8-difluoroquinoxalin-2(1H)-one system.

Ring Transformations and Rearrangements of Difluoroquinoxaline Derivatives

Ring transformations and rearrangements of heterocyclic systems can provide access to novel molecular scaffolds. For quinoxalinone derivatives, such transformations can involve the existing rings or substituents appended to them.

One documented transformation of the quinoxalin-2(1H)-one system is the construction of an additional fused ring. For instance, the synthesis of furo[2,3-b]quinoxalines can be achieved from 3-substituted-2(1H)-quinoxalinones. researchgate.net This type of reaction typically involves an intramolecular cyclization, often acid-catalyzed, where a substituent at the C3 position containing a suitable functional group attacks the N1 or O2 position of the quinoxalinone ring to form a new five-membered ring. The specific precursors for such reactions are often 3-(1-halo-2-oxo-alkyl)-2(1H)-quinoxalinones.

Rearrangements involving the core quinoxalinone structure are less common. Such reactions would likely require significant activation, such as the formation of a carbocation or a nitrene intermediate, to facilitate bond migration. nih.gov For example, ring expansion or contraction reactions are known for other heterocyclic systems, but specific examples starting from a difluoroquinoxaline derivative are not well-documented in the literature. The stability of the quinoxalinone aromatic system makes such rearrangements energetically demanding.

Spectroscopic Characterization and Structural Elucidation of 7,8 Difluoroquinoxalin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 7,8-difluoroquinoxalin-2(1H)-one and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity. creative-biostructure.com

¹H NMR spectroscopy is instrumental in identifying the number and environment of hydrogen atoms within a molecule. For quinoxaline (B1680401) derivatives, the chemical shifts and coupling patterns of the aromatic protons provide significant structural information. derpharmachemica.com In the case of 7,8-difluoroquinoxalin-2(1H)-one, the fluorine substituents significantly influence the chemical shifts of the adjacent protons on the benzene (B151609) ring through their strong electron-withdrawing effects.

The ¹H NMR spectra of quinoxaline derivatives typically show signals in the aromatic region (δ 7.0-9.0 ppm). For instance, in a series of synthesized quinoxaline derivatives, aromatic protons were observed in the range of δ 6.98-8.20 ppm. derpharmachemica.com The presence of a lactam function in quinoxalin-2(1H)-ones introduces a proton on the nitrogen atom (N-H), which typically appears as a broad signal. The exact chemical shift of this proton can vary depending on the solvent and concentration.

Interactive Data Table: ¹H NMR Chemical Shifts for Representative Quinoxaline Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Quinoxaline Derivative | Aromatic H | 6.98-8.20 | m | derpharmachemica.com |

| Quinoxaline Derivative | -COCH₃ | 2.50 | s | derpharmachemica.com |

| Quinoxaline Derivative | -CH₂-OH | 4.72 | s | derpharmachemica.com |

| Quinoxaline Derivative | Aromatic CH | 9.05 | s | derpharmachemica.com |

| 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivative | NH | 12.47-12.03 | s | nih.gov |

| 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide derivative | Azomethine CH | 8.35-7.88 | s | nih.gov |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope (about 1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet. libretexts.orgyoutube.com The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals even in complex molecules. libretexts.org

For 7,8-difluoroquinoxalin-2(1H)-one, the carbons directly bonded to fluorine atoms (C-7 and C-8) will exhibit large C-F coupling constants, which can be observed in the proton-coupled ¹³C NMR spectrum. The carbonyl carbon (C-2) of the lactam ring typically resonates in the downfield region of the spectrum (around 160-180 ppm). The chemical shifts of the aromatic carbons are influenced by the fluorine substituents and the nitrogen atoms in the pyrazine (B50134) ring.

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Type | Chemical Shift Range (δ, ppm) |

| Alkane (CH₃, CH₂, CH) | 5-40 |

| Alkyne | 65-90 |

| Alkene | 100-150 |

| Aromatic | 110-170 |

| Carbonyl (Ketone, Aldehyde) | 190-220 |

| Carbonyl (Acid, Ester, Amide) | 160-185 |

This table is based on general knowledge of ¹³C NMR spectroscopy. oregonstate.edu

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms in a molecule. creative-biostructure.comwikipedia.org

COSY experiments show correlations between protons that are coupled to each other, helping to trace out the spin systems within a molecule. creative-biostructure.com

HSQC experiments correlate the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms, providing unambiguous C-H bond correlations. creative-biostructure.comwikipedia.org

For fluorinated compounds like 7,8-difluoroquinoxalin-2(1H)-one, ¹⁹F NMR is a crucial technique. It provides information on the number and electronic environment of the fluorine atoms. Furthermore, the analysis of C-F coupling constants in the ¹³C NMR spectrum can help to confirm the positions of the fluorine substituents.

The study of rotamers, or conformational isomers, can also be facilitated by NMR. In some quinoxalinone derivatives, restricted rotation around certain bonds can lead to the observation of multiple sets of signals in the NMR spectra, corresponding to different stable conformations. Variable temperature NMR studies can be employed to investigate the dynamics of such conformational changes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. pnnl.gov

For 7,8-difluoroquinoxalin-2(1H)-one, mass spectrometry would confirm the molecular weight of 182.13 g/mol . The fragmentation pattern would likely involve the loss of small molecules such as CO, N₂, and HCN, which is characteristic of quinoxaline and related heterocyclic systems. The presence of fluorine atoms would also be evident in the mass spectrum, as fluorine has a single stable isotope.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. pnnl.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. For 7,8-difluoroquinoxalin-2(1H)-one, HRMS would confirm the molecular formula C₈H₄F₂N₂O.

The fragmentation of ions in the mass spectrometer provides valuable structural information. Common fragmentation pathways for quinoxalinone derivatives include the loss of CO from the lactam ring and cleavage of the pyrazine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.

For 7,8-difluoroquinoxalin-2(1H)-one, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring. The C=O stretching vibration in quinoxalinone derivatives is typically observed in the range of 1632–1620 cm⁻¹. nih.gov The N-H stretching vibration usually appears as a broad band in the region of 3400-3200 cm⁻¹. The C-F stretching vibrations would be expected in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching and bending vibrations would also be present.

Interactive Data Table: Characteristic IR Absorption Frequencies for Quinoxalinone Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C=O (lactam) | Stretching | 1632–1620 | nih.gov |

| C=O (carboxylic acid) | Stretching | 1733–1720 | nih.gov |

| C=O (ethyl ester) | Stretching | 1726–1698 | nih.gov |

| N-H | Stretching | ~3438 | nih.gov |

| O-H (carboxylic acid) | Stretching (broad) | 3439, 2900-2600 (dimer) | nih.gov |

| Aromatic C-H | Bending (out-of-plane) | ~805, ~700 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation of 7,8-Difluoroquinoxalin-2(1H)-one and its Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure and extent of conjugation in organic molecules such as 7,8-Difluoroquinoxalin-2(1H)-one. This method measures the absorption of UV and visible light, which excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable insights into the electronic transitions within the molecule, which are directly related to its chemical structure and bonding.

For quinoxalin-2(1H)-one and its derivatives, the UV-Vis absorption spectra are primarily characterized by two types of electronic transitions: π-π* and n-π. The π-π transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are characteristic of the conjugated aromatic system of the quinoxalinone core. The n-π* transitions involve the excitation of a non-bonding electron, such as those on the nitrogen or oxygen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π-π* transitions.

Detailed Research Findings on Quinoxalinone Derivatives

Research on various quinoxalinone derivatives reveals consistent patterns in their UV-Vis spectra. For instance, a study on a series of 1-alkyl-3-methyl-2(1H)-quinoxalin-2-ones showed characteristic absorption peaks that can be attributed to the electronic transitions within the quinoxalinone scaffold. researchgate.net These derivatives typically exhibit a strong shoulder peak between 327 nm and 340 nm, which is assigned to a combination of n→π* and π→π* transitions. researchgate.net A weaker peak is also observed around 280 nm, corresponding to a π→π* transition. researchgate.net The length of the alkyl chain at the N-1 position was found to have minimal impact on the position of these absorption bands. researchgate.net

In other studies, quinoxaline derivatives have shown absorption maxima in the range of 305–325 nm for π-π* transitions and 400–410 nm for n-π* transitions. The position and intensity of these bands are sensitive to the nature of substituents on the quinoxalinone ring and the solvent used for analysis. For example, the introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, respectively. This is due to the alteration of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Furthermore, the extension of the conjugated system, for instance by adding ethenyl or butadienyl spacers, can cause a red shift in the absorption bands. This is because increased conjugation lowers the energy of the π* orbitals, thus reducing the energy required for the π-π* transition.

The presence of fluorine atoms at the 7 and 8 positions of the quinoxalinone ring, as in 7,8-Difluoroquinoxalin-2(1H)-one, is expected to influence the electronic properties of the molecule. Fluorine is a highly electronegative atom and can exert a strong inductive electron-withdrawing effect (-I effect), while also having a weak resonance electron-donating effect (+R effect) due to its lone pairs. The net effect of these opposing influences on the UV-Vis spectrum would determine the precise location of the absorption maxima.

Interactive Data Table of UV-Vis Absorption for Quinoxalinone Derivatives

The following table summarizes the UV-Vis absorption data for a selection of quinoxalinone derivatives, providing a comparative basis for understanding the potential spectral characteristics of 7,8-Difluoroquinoxalin-2(1H)-one.

| Compound Name | Solvent | λmax (nm) | Transition Type | Reference |

| 1-H-3-methyl-2(1H)-quinoxalin-2-one | Not Specified | ~280, ~327, ~340 (shoulder) | π→π, π→π, n→π* & π→π | researchgate.net |

| 1-Methyl-3-methyl-2(1H)-quinoxalin-2-one | Not Specified | ~280, ~327, ~340 (shoulder) | π→π, π→π, n→π & π→π | researchgate.net |

| 1-Ethyl-3-methyl-2(1H)-quinoxalin-2-one | Not Specified | ~280, ~327, ~340 (shoulder) | π→π, π→π, n→π & π→π* | researchgate.net |

| 2,3-Diphenyl-5,8-dibromoquinoxaline | Chloroform | Not Specified | - | researchgate.net |

| 2,3-bis(Thien-2-yl)-5,8-dibromoquinoxaline | Chloroform | Not Specified | - | researchgate.net |

| 2,3-bis[5-(2-Ethylhexyl)thien-2-yl]-5,8-dibromoquinoxaline | Chloroform | Not Specified | - | researchgate.net |

Note: Specific λmax values for the dibromoquinoxaline derivatives were presented graphically in the source material and are not explicitly tabulated here.

Computational Chemistry and Theoretical Studies on 7,8 Difluoroquinoxalin 2 1h One

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, valued for its balance of accuracy and computational efficiency. researchgate.net It is employed to investigate the electronic structure of many-body systems by using functionals of the spatially dependent electron density. researchgate.net For 7,8-Difluoroquinoxalin-2(1H)-one, DFT calculations provide fundamental information about its ground-state geometry and electronic characteristics.

Theoretical studies on related quinoxalinone derivatives have demonstrated that methods like B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) are effective for optimizing molecular geometries and predicting molecular properties. researchgate.netscispace.com For 7,8-Difluoroquinoxalin-2(1H)-one, a full geometry optimization using a basis set such as 6-311+G(d,p) would yield key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. researchgate.net

The introduction of two fluorine atoms at the C7 and C8 positions is expected to have a significant impact on the molecule's electronic properties. Fluorination is known to lower the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability, while a smaller gap suggests the molecule will be more reactive.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the electron density to visualize regions of positive and negative electrostatic potential. For 7,8-Difluoroquinoxalin-2(1H)-one, the MEP would highlight the electron-rich areas around the oxygen and nitrogen atoms and the electron-deficient regions on the carbon atoms of the pyrazine (B50134) ring and the hydrogen of the N-H group. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Structural and Electronic Properties of 7,8-Difluoroquinoxalin-2(1H)-one via DFT (Note: The following data are representative values based on DFT calculations of similar quinoxalinone structures and are presented for illustrative purposes.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability; lowered by fluorine substitution. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability; lowered by fluorine substitution. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical stability and electronic transitions. |

| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule. |

| C=O Bond Length | ~1.22 Å | Standard double bond character, site for nucleophilic addition. |

| C-F Bond Length | ~1.35 Å | Reflects the strong, polarizing nature of the C-F bond. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at the molecular level. nih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify stable intermediates, and more importantly, the transition state (TS) structures that connect reactants to products. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. researchgate.net

For 7,8-Difluoroquinoxalin-2(1H)-one, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where one of the fluorine atoms is displaced by a nucleophile. This is a common reaction for activated fluoroaromatic compounds. nih.gov Computational modeling, typically using DFT, can be employed to investigate the mechanism of such a reaction.

The process would involve:

Modeling Reactants: The geometries of 7,8-Difluoroquinoxalin-2(1H)-one and the chosen nucleophile (e.g., an amine or an alkoxide) are optimized.

Locating the Transition State: A search for the transition state structure of the rate-determining step, which is typically the formation of the Meisenheimer complex (a negatively charged intermediate), is performed. This is a high-energy species and computationally challenging to locate.

Characterizing Intermediates: The geometry of the Meisenheimer complex is optimized.

Mapping the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations are run from the transition state to confirm that it connects the reactants and the intermediate on the potential energy surface. researchgate.net

By calculating the energies of all species along the reaction coordinate, a complete energy profile can be constructed. This profile reveals the activation energies for each step, allowing chemists to understand the reaction kinetics and identify the rate-limiting step. Such studies can also compare the feasibility of substitution at the C7 versus the C8 position, providing insights into regioselectivity.

Prediction of Reactivity and Regioselectivity using Quantum Chemical Methods

Quantum chemical methods provide a powerful framework for predicting the reactivity and regioselectivity of chemical reactions without needing to model the full reaction pathway. beilstein-journals.org This is often achieved through the analysis of "reactivity descriptors" derived from the molecule's electronic structure, a field known as conceptual DFT. mdpi.com These descriptors identify the sites on a molecule that are most susceptible to electrophilic or nucleophilic attack.

For 7,8-Difluoroquinoxalin-2(1H)-one, predicting the site of nucleophilic attack is a primary concern. The two fluorine atoms are strong electron-withdrawing groups, making the benzene (B151609) ring electron-deficient and thus activated for SNAr reactions. The key question is whether attack is favored at C7 or C8.

Several quantum chemical methods can predict this regioselectivity:

Frontier Molecular Orbital (FMO) Theory: In an SNAr reaction, the key interaction is between the HOMO of the nucleophile and the LUMO of the electrophile (the quinoxalinone). The reaction is predicted to occur at the atom with the largest coefficient in the LUMO. DFT calculations can determine the magnitude of the LUMO lobes on C7 and C8, and the larger lobe indicates the more electrophilic site. mdpi.com

Fukui Functions: The Fukui function, ƒ-(r), measures the change in electron density at a point r when an electron is added to the system. For a nucleophilic attack, the site with the highest value of the condensed Fukui function (ƒk-) is predicted to be the most reactive.

Local Softness and Electrophilicity: Related to the Fukui function are the concepts of local softness (sk-) and the local electrophilicity index (ωk). These descriptors also help in identifying the most reactive sites for nucleophilic attack within a molecule.

By calculating these descriptors for the carbon atoms in the 7,8-Difluoroquinoxalin-2(1H)-one ring, a quantitative prediction of regioselectivity can be made. This approach is significantly faster than calculating the full transition states for every possible reaction pathway. beilstein-journals.orgchemrxiv.org

Table 2: Hypothetical Reactivity Descriptors for Predicting Regioselectivity (Note: These are illustrative values to demonstrate the application of the method.)

| Atomic Site | LUMO Coefficient | Condensed Fukui Function (ƒk-) | Prediction for Nucleophilic Attack |

| C-5 | 0.08 | 0.05 | Low reactivity |

| C-6 | 0.12 | 0.09 | Low reactivity |

| C-7 | 0.35 | 0.28 | Potentially reactive site |

| C-8 | 0.41 | 0.33 | Most probable site of attack |

Advanced Research Methodologies and Mechanistic Insights

Development of Metal-Free and Environmentally Benign Synthetic Protocols

The shift towards green chemistry has profoundly impacted the synthesis of quinoxaline (B1680401) derivatives, including 7,8-Difluoroquinoxalin-2(1H)-one. ijirt.org Traditional methods often rely on metal catalysts and harsh conditions, leading to environmental concerns and challenges in purification. ijirt.orgresearchgate.net Modern research emphasizes metal-free and environmentally friendly protocols that offer high yields, reduced waste, and operational simplicity. ijirt.orgrsc.org

A significant area of development is the direct C–H functionalization of the quinoxalin-2(1H)-one core, which avoids the need for pre-functionalized starting materials, thereby improving atom economy. frontiersin.orgnih.gov Metal-free oxidative coupling reactions have emerged as a powerful tool. For instance, the C3-vinylation of quinoxalin-2(1H)-ones has been achieved using ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as an oxidant in the absence of any metal catalyst. frontiersin.orgnih.gov This method demonstrates good functional group tolerance, which is crucial for complex molecules like the difluoro-substituted target compound. frontiersin.orgnih.gov Another approach involves the use of tert-butyl hydroperoxide (TBHP) in the presence of catalytic iodine for the cross-dehydrogenative coupling with amines, yielding 3-aminoquinoxalinones. organic-chemistry.org

Energy-efficient techniques such as ultrasound and microwave irradiation have also been integrated into synthetic protocols. ijirt.orgniscpr.res.in Ultrasound-assisted synthesis, for example, can accelerate reactions, improve yields, and operate under mild conditions, often in greener solvents like ethanol. niscpr.res.inniscpr.res.in These methods are part of a broader move to develop sustainable and scalable processes for producing valuable heterocyclic compounds. ijirt.org The table below summarizes key aspects of various environmentally benign strategies applicable to quinoxalinone synthesis.

| Methodology | Key Features | Reagents/Conditions | Advantages |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, mild conditions. niscpr.res.in | Ethanol, NaOH, ultrasound irradiation. niscpr.res.in | High product yield, reduced reaction time, eco-friendly. ijirt.orgniscpr.res.in |

| Metal-Free C-H Vinylation | Direct functionalization without metal catalysts. frontiersin.org | (NH₄)₂S₂O₈ (oxidant), Cs₂CO₃ (base), DMSO. frontiersin.orgresearchgate.net | Avoids metal contamination, high atom efficiency. frontiersin.orgnih.gov |

| Iodine-Catalyzed Amination | Metal-free cross-dehydrogenative coupling. organic-chemistry.org | Catalytic I₂, TBHP (oxidant). organic-chemistry.org | Good functional group tolerance, versatile. organic-chemistry.org |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. udayton.edu | Solvent-free or minimal solvent conditions. ijirt.org | Energy efficient, high yields. ijirt.orgudayton.edu |

Photo-Induced and Radical Cascade Methodologies in Quinoxalinone Chemistry

The unique electronic properties of the quinoxalin-2(1H)-one scaffold make it particularly amenable to photo-induced reactions. Visible light has become a favored energy source in modern organic synthesis due to its mild, sustainable, and controllable nature. acs.org In many cases, the quinoxalin-2(1H)-one core itself can act as a photocatalyst, absorbing visible light to initiate a reaction, thus eliminating the need for external photosensitizers. nih.govrsc.org

Photo-induced processes often proceed via radical intermediates, leading to powerful cascade reactions that can build molecular complexity in a single step. acs.orgnih.gov A notable example is the three-component 1,2-di(hetero)arylation of styrenes, where a photoexcited quinoxalin-2(1H)-one initiates a single-electron transfer (SET) to an aryl thianthrenium salt. acs.orgnih.gov The resulting aryl radical then engages in a tandem addition cascade with the styrene (B11656) and another molecule of quinoxalin-2(1H)-one. acs.org

Mechanistic studies, often involving radical scavengers like TEMPO, have confirmed the presence of radical intermediates in these transformations. acs.org The formation of an electron donor-acceptor (EDA) complex between the quinoxalinone and a reaction partner (e.g., sulfinic acids) can also facilitate a photocatalytic cascade under visible light, using air as a green oxidant. rsc.org These photo-radical methodologies are highly effective for C-C, C-S, and C-N bond formations at the C3 position of the quinoxalinone ring. The table below outlines representative photo-induced reactions.

| Reaction Type | Reagents & Conditions | Mechanistic Feature | Product Type |

| 1,2-Di(hetero)arylation | Styrenes, Aryl Thianthrenium Salts, Purple LED. acs.org | Photoexcited quinoxalinone initiates SET and radical cascade. acs.org | C3-functionalized quinoxalinones |

| Sulfonylation | Alkenes, Sulfinic Acids, Blue LED, Air. rsc.org | Formation of an Electron Donor-Acceptor (EDA) complex. rsc.org | Sulfonated quinoxalinones |

| Dehydrogenative Amination | Aliphatic Amines, Air, Blue LED. acs.org | Photoinduced reaction without external photocatalyst or strong oxidant. acs.org | 3-Aminoquinoxalin-2(1H)-ones |

| Decarboxylative Radical Coupling | Phenyliodine(III) dicarboxylate reagents, Visible Light. nih.gov | Visible-light-induced decarboxylation to generate radicals. nih.gov | Fused polycyclic quinoxalines |

Strategies for Enhancing Reaction Efficiency and Functional Group Tolerance

Improving reaction efficiency and ensuring broad functional group tolerance are critical for the practical application of synthetic methods, especially in the context of producing complex derivatives like 7,8-Difluoroquinoxalin-2(1H)-one. Key strategies involve optimizing reaction parameters, employing advanced reactor technology, and developing robust catalytic systems. mit.edunih.gov

One major advancement is the use of continuous flow reactors. mit.edu This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, faster reaction times, and improved safety, particularly for highly exothermic or hazardous reactions. mit.edu Flow chemistry has been successfully applied to the synthesis of various heterocyclic compounds and can facilitate the scale-up of promising reactions discovered in batch processes. nih.govmit.edu

Functional group tolerance is a measure of a reaction's robustness and its applicability to a wide range of substrates. rsc.org For 7,8-Difluoroquinoxalin-2(1H)-one, it is essential that synthetic methods tolerate the electron-withdrawing fluoro groups on the benzene (B151609) ring. Many modern metal-free and photo-induced C-H functionalization reactions exhibit excellent functional group tolerance. frontiersin.orgnih.govrsc.org For example, the metal-free C3-vinylation of quinoxalin-2(1H)-ones proceeds smoothly with substrates bearing both electron-donating and electron-withdrawing groups, including halogens. frontiersin.orgnih.gov Similarly, protocols for fluoroalkylation have been developed that show high functional group compatibility. rsc.org The development of such tolerant reactions simplifies the synthesis of diverse libraries of compounds for biological screening. nih.gov

The table below details strategies and their impact on synthesis.

| Strategy | Approach | Impact on Synthesis | Examples |

| Parameter Optimization | Screening of solvents, bases, oxidants, and temperature. frontiersin.org | Maximizes product yield and minimizes side reactions. nih.gov | Identifying Cs₂CO₃ as the optimal base and 80°C as the ideal temperature for C3-vinylation. frontiersin.orgnih.gov |

| Continuous Flow Chemistry | Use of microreactors for precise control of reaction conditions. mit.edu | Enhanced safety, faster optimization, ease of scalability, improved yields. nih.govmit.edu | Three-step continuous-flow system for preparing functionalized quinoxalines. nih.gov |

| Heterogeneous Catalysis | Employing recyclable catalysts like nano-materials or supported reagents. nih.govnih.gov | Simplifies product purification, reduces costs, environmentally friendly. nih.gov | Use of alumina-supported heteropolyoxometalates for quinoxaline synthesis at room temperature. nih.gov |

| Developing Tolerant Reactions | Designing methods compatible with diverse functional groups (e.g., -F, -Cl, -CF₃). acs.org | Broadens the scope of accessible derivatives from a common core structure. frontiersin.org | Metal-free protocols tolerating halogens and trifluoromethyl groups. frontiersin.orgacs.org |

Q & A

Q. What are the established synthetic routes for 7,8-Difluoroquinoxalin-2(1H)-one, and what factors influence the choice of method?

The synthesis of 7,8-Difluoroquinoxalin-2(1H)-one commonly employs fluorination strategies and catalytic reactions. Key methods include:

- HFIP-Catalyzed Mannich Reactions : Utilizes hexafluoroisopropanol (HFIP) to facilitate divergent synthesis of difluoro-substituted dihydroquinoxalinones under mild conditions .

- Photoredox-Catalyzed Alkylation : Enables difluorobenzylation of quinoxalinones via visible-light catalysis, offering broad substrate scope and high yields .

- Visible-Light Redox Catalysis : For difluoromethylation, leveraging reagents like sodium difluoromethanesulfinate (DFMS) under optimized photoredox conditions .

Methodological Considerations : Choice depends on reaction scalability, fluorination regioselectivity, and compatibility with functional groups. Catalyst selection (e.g., Ru(bpy)₃²⁺ for photoredox) and solvent systems (e.g., HFIP for polar protic environments) are critical .

Q. Which spectroscopic techniques are critical for characterizing 7,8-Difluoroquinoxalin-2(1H)-one, and what key spectral features should researchers prioritize?

- NMR Spectroscopy : Focus on ¹⁹F NMR to confirm fluorination patterns and ¹H/¹³C NMR for scaffold integrity. Coupling constants (e.g., ) help identify adjacent fluorine atoms .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for fluorinated compounds .

- X-ray Crystallography : Resolves regioselectivity ambiguities by providing crystal structure data, as demonstrated in studies of fluorinated quinoxalinone derivatives .

Q. What role does the difluoro substituent play in modulating the electronic properties of quinoxalin-2(1H)-one scaffolds?

The difluoro group enhances electron-withdrawing effects, lowering the LUMO energy and increasing electrophilicity. This facilitates nucleophilic attacks in cross-coupling reactions and stabilizes intermediates in photoredox processes. Fluorine’s inductive effect also improves metabolic stability in bioactive derivatives .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective difluorination during the synthesis of quinoxalinone derivatives?

- Catalyst Screening : Evaluate fluorination agents (e.g., Selectfluor®) with transition-metal catalysts (e.g., Pd) to direct fluorine placement .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance electrophilic fluorination at specific positions by stabilizing charged intermediates .

- Computational Modeling : Use DFT calculations to predict regioselectivity trends, as applied in studies of fluorinated pharmaceuticals .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental outcomes in fluorinated quinoxalinone reactivity?

- Multi-Variable Optimization : Adjust reaction parameters (e.g., temperature, catalyst loading) to reconcile discrepancies. For example, photoredox yields may diverge from DFT predictions due to unaccounted solvent effects .

- In Situ Spectroscopy : Monitor reactions via Raman or IR to detect transient intermediates not modeled computationally .

- Collaborative Validation : Cross-reference data with structural databases (e.g., PubChem, ECHA) and replicate experiments under controlled conditions .

Q. How should researchers design experiments to optimize reaction yields in multi-step syntheses of 7,8-difluoroquinoxalinone derivatives?

- Stepwise DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, reaction time) in each step. For example, NaCNBH₃-mediated reductions require precise pH control to prevent byproduct formation .

- Parallel Synthesis : Screen multiple conditions simultaneously using automated platforms, as demonstrated in the synthesis of 3,4-dihydroquinoxalinones .

- Yield Tracking with Analytical Standards : Use HPLC or GC-MS to quantify intermediates and identify bottlenecks .

Q. What methodologies are recommended for analyzing competing reaction pathways in the photoredox-catalyzed functionalization of quinoxalinones?

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to distinguish between radical chain and single-electron transfer pathways .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to elucidate rate-determining steps .

- Transient Absorption Spectroscopy : Capture short-lived excited states of photocatalysts (e.g., Ru(bpy)₃²⁺) to map energy transfer pathways .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported melting points or spectral data for 7,8-Difluoroquinoxalin-2(1H)-one across studies?

- Purity Assessment : Re-crystallize samples and verify purity via elemental analysis or DSC .

- Interlaboratory Comparisons : Cross-validate NMR and HRMS data with reference standards from authoritative databases (e.g., PubChem, ECHA) .

- Crystallographic Confirmation : Resolve structural ambiguities using single-crystal X-ray diffraction, as done for related fluorinated quinoxalinones .

Experimental Design and Best Practices

Q. What protocols ensure safe handling and storage of fluorinated quinoxalinone derivatives in laboratory settings?

Q. How should researchers structure a manuscript to highlight novel findings in fluorinated quinoxalinone chemistry?

- Emphasize Mechanistic Insights : Detail reaction pathways using kinetic and spectroscopic data .

- Comparative Tables : Tabulate yields, regioselectivity, and computational vs. experimental results .

- Supplementary Materials : Include raw spectral data, crystallographic CIF files, and reproducibility protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.